![molecular formula C20H27N5O2 B2720134 3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide CAS No. 1251591-54-4](/img/structure/B2720134.png)

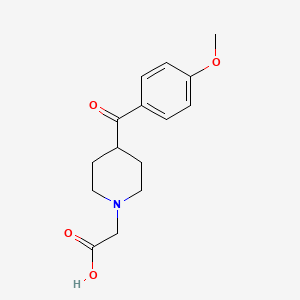

3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Complex Heterocyclic Compounds : The compound is involved in the synthesis of complex heterocycles like imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. These reactions are realized under mild and metal-free conditions, showcasing the versatility of the compound in organic synthesis (Huo, Tang, Xie, Wang, & Dong, 2016).

Heterocyclic Synthesis with Anilides : The compound is utilized in the synthesis of various heterocyclic compounds like dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives. This synthesis demonstrates its role in the creation of new chemical entities with potential biological activities (Hafiz, Ramiz, & Sarhan, 2011).

One-Pot Synthesis Methodology : It's involved in one-pot synthesis methodologies for creating 3-aryl imidazo[1,2-a]pyridines, demonstrating its utility in streamlined, efficient chemical synthesis processes (Lee & Park, 2015).

Biological and Medicinal Applications

Antimicrobial Evaluation : Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showing moderate efficacy. This implies potential uses in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Study in Antiulcer Agents : Research in antiulcer agents has identified this compound as a precursor in the synthesis of related compounds with gastric antisecretory and cytoprotective properties, indicating its potential in the development of new therapeutic agents (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).

Material Science and Catalysis Applications

Synthesis of Nitrogen-Sulfur-Codoped Carbons : The compound has been used in the synthesis of nitrogen-sulfur-codoped carbons, which are crucial in various material science applications like catalysis and energy storage (Fechler, Fellinger, & Antonietti, 2013).

Electrocatalytic Applications : It has been involved in the synthesis of mesoporous nitrogen-doped carbon, which acts as a metal-free catalyst for hydrogen peroxide synthesis, indicating its importance in green chemistry and sustainable technologies (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Mécanisme D'action

Mode of Action

The compound 3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide, also known as F3406-8212, inhibits the multiplication of the Lymphocytic choriomeningitis virus (LCMV) by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Propriétés

IUPAC Name |

3-methyl-N-[6-[4-(3-methylpiperidine-1-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-14(2)9-19(26)23-16-6-7-18(21-10-16)25-12-17(22-13-25)20(27)24-8-4-5-15(3)11-24/h6-7,10,12-15H,4-5,8-9,11H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQXKOGBHUYWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2720051.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)

![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)

![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)

![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)